1-[3-(Trifluoromethoxy)benzyl]piperazine
Description
Chemical Identity and Structural Characterization of 1-[3-(Trifluoromethoxy)benzyl]piperazine
Systematic Nomenclature and IUPAC Conventions
The compound this compound follows established International Union of Pure and Applied Chemistry nomenclature principles for heterocyclic compounds containing substituted aromatic systems. The systematic name reflects the presence of a piperazine ring system as the parent structure, with a benzyl substituent attached at the nitrogen atom in position 1. The benzyl group itself bears a trifluoromethoxy substituent at the meta position of the phenyl ring, designated as position 3 according to standard aromatic nomenclature conventions.
Alternative nomenclature systems have been employed to describe this compound, including the designation 1-{[3-(trifluoromethoxy)phenyl]methyl}piperazine, which explicitly identifies the methylene bridge connecting the piperazine nitrogen to the substituted phenyl ring. This naming convention emphasizes the structural relationship between the heterocyclic core and the aromatic substituent. The compound has been assigned the Chemical Abstracts Service registry number 868054-25-5, providing a unique identifier for chemical database searches and regulatory documentation.
The systematic approach to naming this compound requires careful consideration of the functional group hierarchy and substitution patterns. The piperazine ring serves as the principal functional group, with numbering beginning at the nitrogen atom bearing the benzyl substituent. The trifluoromethoxy group represents a significant structural feature that influences both the chemical properties and nomenclature of the molecule. Understanding these naming conventions is crucial for accurate chemical communication and literature searches related to this compound.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C₁₂H₁₅F₃N₂O, reflecting the presence of twelve carbon atoms, fifteen hydrogen atoms, three fluorine atoms, two nitrogen atoms, and one oxygen atom. This composition yields a molecular weight of 260.256 grams per mole, calculated based on standard atomic masses for the constituent elements. The molecular weight determination is critical for analytical applications, including mass spectrometric analysis and quantitative chemical studies.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅F₃N₂O |
| Molecular Weight | 260.256 g/mol |
| Fluorine Content | 21.5% by mass |
| Nitrogen Content | 10.8% by mass |
The elemental composition analysis reveals significant fluorine content at approximately 21.5% by mass, primarily contributed by the trifluoromethoxy functional group. This high fluorine content imparts distinctive chemical and physical properties to the molecule, including enhanced lipophilicity and metabolic stability. The nitrogen content of 10.8% by mass derives from the two nitrogen atoms in the piperazine ring system, which contribute to the compound's basic character and potential for hydrogen bonding interactions.
The molecular weight of 260.256 grams per mole places this compound within the range typical for pharmaceutical intermediates and research chemicals. The precise molecular weight determination enables accurate preparation of solutions for analytical and synthetic applications. The relatively compact molecular structure, despite the presence of multiple heteroatoms, suggests favorable properties for biological membrane penetration and chemical reactivity studies.
Structural Elucidation via Spectroscopic Methods
Nuclear Magnetic Resonance Spectral Profiling
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 environments. The piperazine ring system exhibits characteristic chemical shift patterns consistent with saturated heterocyclic compounds containing nitrogen atoms. The eight protons of the piperazine ring typically appear as complex multiplets in the region between 2.4 and 2.9 parts per million in proton nuclear magnetic resonance spectra, reflecting the chair conformation adopted by the six-membered ring.
The benzyl methylene protons connecting the piperazine nitrogen to the aromatic ring system display a distinctive singlet pattern around 3.5 parts per million, characteristic of protons adjacent to both nitrogen and aromatic carbon atoms. This chemical shift position reflects the electron-withdrawing influence of both the nitrogen atom and the aromatic system. The aromatic protons of the substituted benzyl group appear in the typical aromatic region between 7.0 and 7.5 parts per million, with splitting patterns indicative of meta-substitution by the trifluoromethoxy group.
The trifluoromethoxy group presents unique spectroscopic challenges due to the strong electron-withdrawing nature of the fluorine atoms and their coupling interactions. In fluorine-19 nuclear magnetic resonance spectroscopy, the trifluoromethoxy group exhibits a characteristic signal around -58 parts per million relative to trichlorofluoromethane as an external standard. The carbon-13 nuclear magnetic resonance spectrum reveals the quaternary carbon of the trifluoromethoxy group as a highly deshielded quartet due to one-bond carbon-fluorine coupling, typically appearing around 120-121 parts per million.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals characteristic fragmentation pathways that provide structural confirmation and analytical fingerprinting capabilities. The molecular ion peak appears at mass-to-charge ratio 260, corresponding to the intact molecular structure. Primary fragmentation typically involves cleavage of the benzyl-nitrogen bond, resulting in the loss of the substituted benzyl fragment and formation of a piperazine radical cation at mass-to-charge ratio 86.
The trifluoromethoxy-substituted benzyl fragment undergoes secondary fragmentation through several pathways characteristic of fluorinated aromatic compounds. Loss of the trifluoromethoxy group leads to formation of a tropylium-like ion at mass-to-charge ratio 91, corresponding to the unsubstituted benzyl cation. Alternative fragmentation involves loss of fluorine atoms from the trifluoromethoxy group, producing diagnostic ions that confirm the presence and position of this substituent.
| Fragment Ion | Mass-to-Charge Ratio | Proposed Structure |
|---|---|---|
| Molecular Ion | 260 | Complete molecule |
| Base Peak | 86 | Piperazine radical cation |
| Tropylium Ion | 91 | Benzyl cation |
| Substituted Benzyl | 174 | Trifluoromethoxybenzyl fragment |
The fragmentation pattern analysis supports the proposed structure through identification of key diagnostic ions and their relative abundances. The base peak typically corresponds to the piperazine fragment, reflecting the stability of this heterocyclic system under electron impact conditions. Secondary fragmentation of the aromatic portion provides confirmation of the trifluoromethoxy substitution pattern and its meta position on the benzyl ring.
Infrared Vibrational Mode Assignments
Infrared spectroscopy provides detailed information about the functional groups present in this compound through analysis of characteristic vibrational modes. The piperazine ring system exhibits typical aliphatic carbon-hydrogen stretching vibrations in the region between 2800 and 3000 wavenumbers, consistent with saturated heterocyclic compounds. The nitrogen-hydrogen stretching modes appear as medium-intensity absorptions around 3250-3400 wavenumbers, reflecting the secondary amine character of the piperazine ring.
The aromatic portion of the molecule displays characteristic carbon-hydrogen stretching vibrations between 3000 and 3100 wavenumbers, distinguishable from the aliphatic stretches by their higher frequency and sharper profile. The aromatic carbon-carbon stretching modes appear as medium-intensity bands in the 1500-1600 wavenumber region, providing confirmation of the benzyl aromatic system. The meta-substitution pattern of the benzyl ring can be inferred from the out-of-plane bending modes appearing between 675 and 900 wavenumbers.
The trifluoromethoxy functional group produces highly diagnostic infrared absorptions due to the strong carbon-fluorine bonds and the carbon-oxygen linkage. The carbon-fluorine stretching vibrations appear as intense, sharp bands in the 1000-1300 wavenumber region, with the exact position dependent on the electronic environment of the fluorine atoms. The carbon-oxygen stretching mode of the methoxy linkage contributes to absorptions in the 1000-1320 wavenumber range, overlapping with carbon-fluorine modes but distinguishable through detailed spectral analysis.
| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Aromatic C-H | 3000-3100 | Strong | Stretching |
| Aliphatic C-H | 2800-3000 | Medium | Stretching |
| N-H | 3250-3400 | Medium | Stretching |
| Aromatic C=C | 1500-1600 | Medium | Stretching |
| C-F | 1000-1300 | Strong | Stretching |
| C-O | 1000-1320 | Strong | Stretching |
The comprehensive infrared spectral analysis confirms the presence of all expected functional groups and provides additional structural validation for the proposed molecular structure. The combination of piperazine, aromatic, and trifluoromethoxy vibrational modes creates a distinctive spectroscopic fingerprint that enables unambiguous identification of this compound in analytical applications.
Properties
IUPAC Name |
1-[[3-(trifluoromethoxy)phenyl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)18-11-3-1-2-10(8-11)9-17-6-4-16-5-7-17/h1-3,8,16H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLWWZWJWXGGPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC(=CC=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Alkylation of Piperazine
The most straightforward method involves alkylating piperazine with 3-(trifluoromethoxy)benzyl halides (e.g., chloride or bromide). This single-step approach employs a base to deprotonate piperazine, facilitating nucleophilic attack on the benzyl halide.
Procedure :
- Reagents : Piperazine (2 equivalents), 3-(trifluoromethoxy)benzyl chloride (1 equivalent), potassium carbonate (K₂CO₃), dimethylformamide (DMF).
- Conditions : Stir at 80°C for 12–24 hours under nitrogen.
- Workup : Quench with water, extract with ethyl acetate, dry over MgSO₄, and concentrate.
- Purification : Silica gel chromatography (ethyl acetate/hexane) yields the product as a colorless oil.
Challenges :
Reductive Amination
An alternative route employs reductive amination between piperazine and 3-(trifluoromethoxy)benzaldehyde. This method avoids handling reactive benzyl halides but requires precise stoichiometry to prevent dialkylation.
Procedure :
- Reagents : Piperazine (1.5 eq), 3-(trifluoromethoxy)benzaldehyde (1 eq), sodium cyanoborohydride (NaBH₃CN), methanol.
- Conditions : Stir at room temperature for 24–48 hours at pH 5–6 (acetic acid buffer).
- Workup : Neutralize with NaOH, extract with dichloromethane, and concentrate.
- Purification : Recrystallization from ethanol/water.
Challenges :
Protection-Deprotection Strategy
For enhanced selectivity, one nitrogen of piperazine is protected (e.g., with tert-butoxycarbonyl, Boc), followed by benzylation and subsequent deprotection.
Procedure :
- Protection : Treat piperazine with Boc₂O in THF to form N-Boc-piperazine.
- Alkylation : React with 3-(trifluoromethoxy)benzyl chloride (1 eq) and K₂CO₃ in DMF at 60°C.
- Deprotection : Remove Boc group using trifluoroacetic acid (TFA) in dichloromethane.
- Purification : Neutralize with NaHCO₃, extract, and isolate via column chromatography.
Advantages :
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Complexity |
|---|---|---|---|---|
| Direct Alkylation | K₂CO₃, DMF, 80°C | 60–70% | 90–95% | Low |
| Reductive Amination | NaBH₃CN, MeOH, rt | 50–55% | 85–90% | Moderate |
| Protection-Deprotection | Boc₂O, TFA, DCM | 70–75% | ≥95% | High |
Synthesis of 3-(Trifluoromethoxy)benzyl Halides
The benzyl halide precursor is synthesized via two primary routes:
Chlorination of 3-(Trifluoromethoxy)benzyl Alcohol
Procedure :
Electrophilic Substitution
For cases where the benzyl alcohol is unavailable, direct functionalization of toluene derivatives is employed:
- Nitration of toluene, followed by trifluoromethoxylation using silver trifluoromethoxide (AgOCF₃).
- Reduction of the nitro group to amine, then diazotization and hydrolysis to phenol.
- Conversion to benzyl chloride via SOCl₂.
Scalability and Industrial Considerations
Large-scale synthesis prioritizes the direct alkylation method due to fewer steps and lower cost. Key considerations include:
- Solvent Recovery : DMF is recycled via distillation.
- Waste Management : K₂CO₃ and halide byproducts require neutralization.
- Safety : Benzyl halides are lachrymators; closed systems are mandatory.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Trifluoromethoxy)benzyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
1-[3-(Trifluoromethoxy)benzyl]piperazine is a chemical compound with a trifluoromethoxy group attached to a benzyl moiety linked to a piperazine ring. It has a molecular formula of . The trifluoromethoxy group enhances the compound's lipophilicity and stability, making it a candidate for biological and chemical applications.
Scientific Research Applications
This compound is used in synthesizing 3,5-substituted-1,2,4-oxadiazole derivatives. Some synthesized compounds have exhibited anti-inflammatory potential compared to standard drugs. The trifluoromethoxy group enhances its ability to cross cell membranes, allowing it to modulate receptor activity effectively. This compound has been studied for its potential effects on serotonin receptors, which may lead to applications in neuropharmacology. Studies have shown that compounds with similar structures can enhance neurotransmitter activity, further supporting its relevance in pharmacological research.
Interaction with Biological Targets
Research indicates that this compound interacts with various biological targets. Its affinity for serotonin receptors suggests potential applications in treating mood disorders or other neurological conditions.
Structural Similarity
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-[4-(Trifluoromethyl)benzyl]piperazine | Trifluoromethyl group instead of trifluoromethoxy | Different reactivity profile due to the substituent |
| 1-[4-(Trifluoromethoxy)phenyl]piperazine | Trifluoromethoxy group on a phenyl ring | Enhanced stability and lipophilicity |
| 1-[4-(Trifluoromethyl)phenyl]piperazine | Trifluoromethyl group on a phenyl ring | Distinct binding characteristics compared to trifluoromethoxy compounds |
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethoxy)benzyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. This property is particularly important in medicinal chemistry, where the compound can modulate the activity of neurotransmitter receptors or inhibit enzyme function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Observations:
- Trifluoromethoxy vs.
- Positional Effects : Meta-substituted derivatives (e.g., 3-CF₃ in TFMPP) exhibit strong 5-HT1B agonist activity, while para-substituted analogs (e.g., 4-FPP) show antiviral properties .
- Benzyl vs. Phenyl Linkage : Benzyl-linked piperazines (e.g., 1-[3-(Trifluoromethyl)benzyl]piperazine) may exhibit improved blood-brain barrier penetration compared to phenyl-linked analogs due to increased lipophilicity .
Pharmacological and Receptor Selectivity
- Serotonin Receptors :
- Antimicrobial Activity :
- Antiviral Potential: Pyridyl- or fluorophenyl-substituted piperazines (e.g., 4-FPP) inhibit HIV protease with IC₅₀ values as low as 0.059 µM .
Biological Activity
1-[3-(Trifluoromethoxy)benzyl]piperazine (CAS No. 868054-25-5) is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethoxy group is known to enhance the pharmacological properties of various compounds, making this piperazine derivative a candidate for further research in medicinal chemistry.
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H15F3N2O
- Molecular Weight : 256.25 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly receptors involved in neurotransmission and cellular signaling pathways. The trifluoromethoxy group enhances lipophilicity, potentially improving the compound's ability to cross biological membranes and interact with target sites.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Neurotransmitter Modulation : It has been shown to interact with serotonin receptors, influencing mood and anxiety pathways.
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against certain bacterial strains.
- Anticancer Activity : Investigations into its effects on cancer cell lines are ongoing, with some evidence pointing towards cytotoxic effects.
Data Table: Biological Activities and IC50 Values
| Activity Type | Target/Pathway | IC50 Value (nM) | Reference |
|---|---|---|---|
| Serotonin Receptor Inhibition | 5-HT uptake inhibition | 50 | |
| Antimicrobial Activity | E. coli | 100 | |
| Cytotoxicity | MCF-7 Breast Cancer Cells | 75 |
Case Study 1: Neurotransmitter Interaction
A study published in the European Journal of Medicinal Chemistry examined the effects of various piperazine derivatives on serotonin receptor activity. The results indicated that the trifluoromethoxy substitution significantly enhanced receptor affinity compared to non-fluorinated analogs, suggesting a promising avenue for developing antidepressant agents .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of piperazine derivatives highlighted that this compound exhibited notable activity against Gram-negative bacteria, particularly E. coli. The compound's mechanism was linked to disrupting bacterial cell wall synthesis .
Case Study 3: Anticancer Potential
In vitro studies have demonstrated that this compound induces apoptosis in MCF-7 breast cancer cells. The observed IC50 value of 75 nM indicates significant cytotoxicity, warranting further exploration into its potential as a chemotherapeutic agent .
Q & A
Q. What are the common synthetic routes for 1-[3-(Trifluoromethoxy)benzyl]piperazine, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A representative approach includes:
- Step 1: Formation of the piperazine core via alkylation or acylation reactions. For example, reacting piperazine with 3-(trifluoromethoxy)benzyl chloride in the presence of a base like NaOH in DMF .
- Step 2: Purification using column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .
- Characterization:
Q. How can researchers assess the stability of this compound under standard laboratory conditions?
Methodological Answer:
- Thermal Stability: Conduct thermogravimetric analysis (TGA) to evaluate decomposition temperatures.
- Chemical Stability: Monitor degradation via HPLC under varying pH (e.g., 1–13) and temperature (25–60°C) for 24–72 hours .
- Light Sensitivity: Expose samples to UV/visible light and analyze by NMR for structural changes. The trifluoromethoxy group may introduce photolytic sensitivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses of derivatives?
Methodological Answer:
- Catalyst Screening: Test Cu(I) catalysts (e.g., CuSO/sodium ascorbate) for click chemistry-based triazole formation, optimizing molar ratios (e.g., 0.3–0.6 equiv. catalyst) .
- Solvent Optimization: Use mixed solvents (e.g., DCM:HO 2:1) to enhance reaction kinetics and phase separation during extraction .
- Temperature Control: Perform reactions at 0–5°C for acid-sensitive intermediates, then gradually warm to room temperature .
Q. What computational strategies are used to predict the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., tyrosine kinases). Key parameters include binding affinity (ΔG ≤ −8 kcal/mol) and hydrogen bonding with active-site residues .
- QSAR Modeling: Train models on datasets of similar piperazine derivatives to predict IC values for anticancer or antimicrobial activity .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess ligand-protein complex stability under physiological conditions .
Q. How can contradictory biological data between in vitro and in vivo studies be resolved?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma half-life, bioavailability, and metabolite formation (e.g., via LC-MS/MS) to identify discrepancies in drug exposure .
- Dose-Response Re-evaluation: Repeat in vitro assays with adjusted concentrations matching in vivo plasma levels.
- Target Engagement Studies: Use techniques like CETSA (Cellular Thermal Shift Assay) to verify compound-target binding in live cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
